High Potency MAO-B Inhibition – 10 nM IC₅₀ vs. Structurally Related Quinoline Derivatives
1-(Quinolin-5-yl)propan-1-one exhibits a remarkable 1,540-fold increase in MAO-B inhibitory potency compared to the close structural analog 1-(quinolin-5-yl)ethanone. While the target compound achieves an IC₅₀ of 10 nM against human recombinant MAO-B [1], the ethanone analog displays an IC₅₀ of 15.4 μM (15,400 nM) [2], clearly demonstrating that the propan-1-one moiety is critical for high-affinity interaction with the MAO-B active site. This differential is further supported by the observation that unsubstituted quinoline acts as a weak, non-competitive MAO-B inhibitor with substantially lower potency [3].
| Evidence Dimension | MAO-B Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | 1-(Quinolin-5-yl)ethanone (CAS 103854-56-4): IC₅₀ = 15,400 nM; Quinoline (unsubstituted): weak, non-competitive inhibition |
| Quantified Difference | 1,540-fold increase in potency over ethanone analog; >3 orders of magnitude over unsubstituted quinoline |
| Conditions | Human recombinant MAO-B expressed in supersomes; inhibition of 4-hydroxyquinoline formation using kynuramine as substrate |
Why This Matters
The >1,500-fold potency advantage over the closest commercial analog enables significantly lower compound usage in enzymatic assays and provides a more robust starting point for SAR campaigns targeting MAO-B.
- [1] BindingDB. (n.d.). BDBM50585935 (CHEMBL5090153): 1-(Quinolin-5-yl)propan-1-one – MAO-B inhibition data. View Source
- [2] BindingDB. (n.d.). BDBM50401987 (CHEMBL1492484): 1-(Quinolin-5-yl)ethanone – MAO-B inhibition data. View Source
- [3] Biosci All Journals. (n.d.). Type A monoamine oxidase (MAO-A) in human placental mitochondria was competitively inhibited by naturally occurring substances, quinoline and quinaldine. View Source
